molecular formula C18H21ClO4S B2824667 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate CAS No. 2361796-07-6

3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate

Cat. No. B2824667
CAS RN: 2361796-07-6
M. Wt: 368.87
InChI Key: XBFKOGCPEMQHLB-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCMPB and is synthesized using a specific methodology.

Scientific Research Applications

Chemiluminescence Studies

  • Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate, reveals their potential application in chemiluminescence. These compounds are thermally stable and can emit light upon decomposition, indicating their potential use in chemiluminescent applications (Watanabe et al., 2010).

Supramolecular Architecture

  • The study of N-aryl-2,5-dimethoxybenzenesulfonamides, closely related to the compound , shows various supramolecular architectures mediated by weak interactions. These structures, characterized by different intramolecular interactions, can provide insights into the design of new materials and compounds in pharmaceutical and materials science (Shakuntala et al., 2017).

Sulfonation Reactions

  • The compound's related structures have been studied for their reactions with sulfur trioxide, which is key in understanding its behavior in sulfonation and sulfation reactions. This knowledge is crucial for applications in synthetic chemistry, particularly in the design and synthesis of new chemical entities (Goossens et al., 1988).

Kinetic Investigation

  • Kinetic studies of structurally similar compounds have been conducted to understand the behavior of such molecules in various chemical reactions. This research can inform the use of this compound in dynamic chemical processes (Rublova et al., 2017).

Oxidation Reduction Reactions

  • The compound's potential for participation in oxidation-reduction reactions has been indicated by studies on related compounds, suggesting its use in redox chemistry and possibly in the development of new catalytic systems (Austin & Ridd, 1994).

Anion Exchange Membrane Applications

  • Studies on poly(arylene ether sulfone)s containing similar structural features have revealed their potential as anion exchange membranes. These findings suggest the possibility of using this compound in membrane technology, particularly in applications requiring ion exchange properties (Wang et al., 2015).

properties

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-4-methyl-2-propoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4S/c1-5-6-22-17-10-14(4)16(19)11-18(17)24(20,21)23-15-8-12(2)7-13(3)9-15/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFKOGCPEMQHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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